molecular formula C20H18N4O2 B11023785 1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide

1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide

Cat. No.: B11023785
M. Wt: 346.4 g/mol
InChI Key: APPDHZIGHCNKHF-SFHVURJKSA-N
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Description

1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide is a complex organic compound that features a quinoline and pyridine moiety linked to a prolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline and pyridine intermediates, which are then coupled through a carbonylation reaction

    Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reaction: The quinoline and pyridine intermediates are coupled using a palladium-catalyzed carbonylation reaction, forming the desired carbonyl linkage.

    Introduction of L-prolinamide: The final step involves the reaction of the carbonylated intermediate with L-proline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the prolinamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, where nucleophiles like amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Alcohol derivatives of the original compound

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties, with studies focusing on its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. This is often mediated through hydrogen bonding and hydrophobic interactions.

    Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways and altering cellular responses.

    Cellular Effects: In cancer cells, the compound can induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide can be compared with other similar compounds:

    1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-D-prolinamide: The D-enantiomer of the compound, which may have different biological activity and pharmacokinetics.

    1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-alaninamide: A similar compound with an alanine moiety instead of proline, which could affect its binding properties and biological activity.

    1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-valinamide: Another analog with a valine moiety, potentially offering different steric and electronic properties.

The uniqueness of this compound lies in its specific combination of the quinoline, pyridine, and prolinamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

(2S)-1-(2-pyridin-2-ylquinoline-4-carbonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H18N4O2/c21-19(25)18-9-5-11-24(18)20(26)14-12-17(16-8-3-4-10-22-16)23-15-7-2-1-6-13(14)15/h1-4,6-8,10,12,18H,5,9,11H2,(H2,21,25)/t18-/m0/s1

InChI Key

APPDHZIGHCNKHF-SFHVURJKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C(=O)N

Origin of Product

United States

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